molecular formula C9H11BrF2N4O B2515689 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 1005631-88-8

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

Cat. No.: B2515689
CAS No.: 1005631-88-8
M. Wt: 309.115
InChI Key: XGSOGNBXCDCIRW-UHFFFAOYSA-N
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Description

2-[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a high-purity chemical compound intended for research and development purposes. This molecule is a pyrazole derivative, a class of heterocyclic compounds known for their significant presence in medicinal chemistry and agrochemical research . The structure is closely related to its carboxylic acid analog, 2-(4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, which is a documented compound (PubChem CID: 7017493) . The key structural features include a bromo-substituent, a cyclopropyl group, and a difluoromethyl group on the pyrazole core, which is further functionalized with an acetohydrazide side chain. The presence of both bromine and fluorine atoms makes this compound a valuable and versatile building block for further chemical synthesis, including the creation of more complex molecules for pharmaceutical and life sciences research. The reactive hydrazide functional group makes this compound a key intermediate for researchers synthesizing various heterocyclic systems, hydrazone derivatives, and other molecular scaffolds. Such compounds are frequently explored in the search for new biologically active substances. As a research chemical, it serves as a crucial precursor in drug discovery programs, particularly for the development of targeted therapies. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N4O/c10-6-7(9(11)12)15-16(3-5(17)14-13)8(6)4-1-2-4/h4,9H,1-3,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSOGNBXCDCIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)NN)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide typically involves the reaction of 4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole with acetohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like organolithium or Grignard reagents can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended carbon chains.

Scientific Research Applications

Organic Synthesis

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide serves as a valuable building block in organic synthesis. Its derivatives can be synthesized to create more complex molecules, which are essential in drug development and material science. The compound's specific functional groups allow for diverse chemical reactions, making it a versatile reagent in laboratory settings .

Pharmaceutical Development

Research indicates that this compound may be used as an intermediate in the synthesis of pharmaceutical agents. Its structure suggests potential interactions with biological targets, which could lead to the development of new therapeutic agents. Studies have shown that similar pyrazole derivatives exhibit antimicrobial and anticancer properties, indicating that this compound could possess similar bioactivity .

Material Science

In addition to its applications in organic chemistry and pharmaceuticals, this compound may find use in the production of specialized materials. The unique properties imparted by the difluoromethyl and cyclopropyl groups could enhance the performance of materials in various industrial applications, including coatings, adhesives, and polymers .

Case Study 1: Antimicrobial Activity

In studies involving pyrazole derivatives, compounds structurally related to this compound have shown promising antimicrobial activity against various bacterial strains. This suggests potential for further exploration into its efficacy as an antimicrobial agent .

Case Study 2: Anticancer Research

Recent investigations into similar compounds have demonstrated anticancer properties against specific cancer cell lines. The potential for this compound to exhibit similar effects warrants further research into its biological activity and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Target Compound : 2-[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide Br (4), cyclopropyl (5), CF₂H (3) C₉H₁₀BrF₂N₄O Enhanced lipophilicity (Br), metabolic stability (CF₂H); potential anticancer/antimicrobial
2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide Cl (4), cyclopropyl (5), CF₃ (3) C₉H₁₀ClF₃N₄O Higher electron-withdrawing effect (CF₃ vs. CF₂H); reduced steric bulk (Cl vs. Br)
2-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (Bromo-free analog) H (4), cyclopropyl (5), CF₂H (3) C₉H₁₂F₂N₄O Lower molecular weight (230.2 g/mol); potential for improved solubility
N′-(4-hydroxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide Aromatic hydrazone substituent C₁₂H₁₂N₄O₂ Demonstrated antimicrobial activity; Schiff base formation enhances bioactivity

Key Insights :

  • Bromo vs. Chloro: Bromo increases molecular weight (328.1 vs.
  • Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H) : CF₃ provides stronger electron-withdrawing effects, which may stabilize charge interactions in enzyme binding .
Physicochemical Properties
Property Target Compound Chloro Analog (CF₃) Bromo-Free Analog
Molecular Weight (g/mol) 328.1 294.6 230.2
Melting Point (°C) Not reported 134–190 (similar) Not reported
LogP (Predicted) ~2.8 ~2.5 ~1.9

Notes:

  • Fluorinated groups (CF₂H, CF₃) enhance metabolic stability by resisting oxidative degradation .

Biological Activity

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies, drawing on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a unique pyrazole ring structure, which is known for its diverse biological activities. The molecular formula is C9H11BrF2N4OC_9H_{11}BrF_2N_4O, and it features a bromine atom, a cyclopropyl group, and difluoromethyl substituents, which contribute to its biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the efficacy of certain pyrazoles against BRAF(V600E) mutations, which are prevalent in various cancers. This compound's structural features may enhance its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has shown potential in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has demonstrated antimicrobial activity. Studies have indicated that similar pyrazole compounds can inhibit the growth of various bacterial and fungal strains, making them promising candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. The presence of halogen substituents (such as bromine) and functional groups like difluoromethyl significantly influence the compound's potency and selectivity. For instance, brominated pyrazoles have been linked to enhanced cytotoxicity against cancer cell lines .

Case Studies

  • Antitumor Synergy with Doxorubicin : A study investigated the synergistic effects of this compound with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that this combination significantly enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic strategies .
  • Inhibition of Inflammatory Pathways : Another study assessed the compound's ability to modulate inflammatory responses in macrophages. The results showed a marked reduction in LPS-induced inflammation markers when treated with the pyrazole derivative, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic pathways and characterization techniques for 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide?

The synthesis involves multi-step reactions:

  • Pyrazole core formation : Cyclocondensation of hydrazine derivatives with diketones or cyanoesters under reflux (e.g., alcoholic medium, 70–80°C) .
  • Functionalization : Bromination at the pyrazole 4-position, followed by cyclopropane and difluoromethyl group introduction via nucleophilic substitution or radical reactions.
  • Hydrazide coupling : Reaction with chloroacetyl chloride, followed by hydrazine treatment to form the acetohydrazide moiety . Characterization uses 1H/13C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight validation (C₉H₁₂BrF₂N₄O; calc. 230.2 g/mol) .

Q. Which analytical methods are essential for confirming structural integrity and purity?

  • NMR spectroscopy : 1H NMR resolves cyclopropyl protons (δ 1.0–1.5 ppm, multiplet) and pyrazole ring protons (δ 6.5–7.5 ppm). 13C NMR confirms the difluoromethyl group (δ 110–120 ppm, JCF coupling) .
  • High-resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 231.02) .
  • HPLC : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Lowering reaction temperature during bromination (0–5°C) reduces di-substituted byproducts .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cyclopropane formation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve hydrazide coupling yields by stabilizing intermediates .

Q. What strategies resolve conflicting spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., cyclopropyl vs. pyrazole protons) .
  • Isotopic labeling : 19F NMR tracks difluoromethyl group stability under varying pH .
  • Comparative crystallography : X-ray diffraction of analogs (e.g., trifluoromethyl derivatives) validates bond angles and substituent orientations .

Q. What derivatization approaches enhance bioactivity or enable functional group diversification?

  • Nucleophilic substitution : Replace bromine with amines (e.g., piperidine) to modulate lipophilicity .
  • Condensation reactions : React with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form hydrazones, enhancing antimicrobial activity .
  • Oxidation : Convert difluoromethyl to carboxyl groups for improved solubility .

Q. How can computational chemistry accelerate reaction design and mechanistic studies?

  • DFT calculations : Predict transition states for cyclopropane ring formation (activation energy ~25 kcal/mol) .
  • Machine learning : Trains on pyrazole reaction datasets to recommend optimal solvents/catalysts (e.g., DMF + CuI for bromination) .

Q. How to address discrepancies in reported biological activity data across studies?

  • Dose-response standardization : Use fixed IC50 protocols (e.g., 72-hour incubation in cancer cell lines) .
  • Metabolic profiling : LC-MS identifies degradation products that may skew activity readings .
  • Structural analogs : Compare with 5-cyclopropyl-3-(trifluoromethyl) derivatives to isolate substituent effects .

Q. What methodological considerations are critical when translating in vitro findings to in vivo models?

  • Prodrug design : Acetylate the hydrazide moiety to enhance bioavailability .
  • Toxicity screens : Assess hepatocyte viability (e.g., ALT/AST levels) to preempt hepatic toxicity .
  • Pharmacokinetic modeling : Predict tissue distribution using logP values (experimental: 1.8 ± 0.2) .

Q. Methodological Recommendations

  • Prioritize cross-validation between computational predictions and experimental data (e.g., DFT vs. NMR) .
  • Use modular synthesis to rapidly generate derivatives for structure-activity relationship (SAR) studies .
  • Adopt high-throughput screening for bioactivity assays to identify lead compounds efficiently .

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